molecular formula C10H14NO3S+ B13774658 (2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide CAS No. 64415-08-3

(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide

Cat. No.: B13774658
CAS No.: 64415-08-3
M. Wt: 228.29 g/mol
InChI Key: WZWZBLLLPIHNTI-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide is an organic compound with the molecular formula C10H14BrNO3S It is a sulfonium salt that features a benzyl group substituted with methoxy and nitro groups, along with dimethylsulphonium and bromide ions

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)methyl-dimethylsulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO3S/c1-14-10-5-4-9(11(12)13)6-8(10)7-15(2)3/h4-6H,7H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWZBLLLPIHNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C[S+](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64415-08-3, 107865-59-8
Record name (2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide
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Record name (2-methoxy-5-nitrobenzyl)dimethylsulphonium bromide
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Record name [(2-Methoxy-5-nitrophenyl)methyl]dimethylsulfonium
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of dimethyl sulfide or direct methylation of 2-methoxy-5-nitrobenzyl precursors, followed by quaternization to form the sulfonium salt with bromide as the counterion. The key precursor is usually 2-methoxy-5-nitrobenzyl alcohol or its bromide derivative.

Detailed Synthetic Route

Step Reagents/Conditions Description Reference
1. Preparation of 2-Methoxy-5-nitrobenzyl bromide Reaction of 2-methoxy-5-nitrobenzyl alcohol with hydrobromic acid or brominating agents The benzyl bromide intermediate is synthesized by bromination of the corresponding benzyl alcohol, providing a reactive electrophilic center for sulfonium salt formation.
2. Quaternization with Dimethyl Sulfide Reaction of 2-methoxy-5-nitrobenzyl bromide with dimethyl sulfide under controlled conditions Dimethyl sulfide attacks the benzyl bromide, forming the sulfonium salt this compound

Example Synthetic Procedure

  • Starting Material: 2-Methoxy-5-nitrobenzyl alcohol
  • Step 1: Conversion to 2-methoxy-5-nitrobenzyl bromide by reaction with hydrobromic acid and hydrogen peroxide in 1,2-dichloroethane solvent at 72–75°C for 2 hours. This step yields the benzyl bromide with high purity (approx. 98.5%) and minimal by-products.
  • Step 2: The obtained benzyl bromide is then reacted with dimethyl sulfide, leading to the formation of the sulfonium salt. The reaction typically proceeds under mild conditions at room temperature or slightly elevated temperatures.
  • Purification: The product is purified by recrystallization or chromatographic methods to obtain crystalline this compound.

Reaction Scheme Summary

$$
\text{2-Methoxy-5-nitrobenzyl alcohol} \xrightarrow[\text{HBr, H}2\text{O}2, 72-75^\circ C]{\text{1,2-dichloroethane}} \text{2-Methoxy-5-nitrobenzyl bromide} \xrightarrow[\text{Dimethyl sulfide}]{\text{RT}} \text{this compound}
$$

Analytical Data and Characterization

Property Data Method Reference
Molecular Formula C10H14BrNO3S Elemental Analysis
Molecular Weight 308.19 g/mol Mass Spectrometry
Melting Point Not explicitly reported; crystalline solid DSC / Melting point apparatus
Spectroscopy Proton NMR shows characteristic aromatic and methyl signals; Mass spectra confirm molecular ion peak NMR, MS
Purity >98% by HPLC after purification HPLC

Research Findings on Preparation

  • The bromination of 2-methoxy-5-nitrotoluene or benzyl alcohol derivatives is highly efficient, with yields up to 98.5% and minimal side reactions such as dibromination, as demonstrated in large-scale bromination reactors using hydrobromic acid and hydrogen peroxide in dichloroethane solvent.
  • The subsequent quaternization with dimethyl sulfide proceeds smoothly, yielding the sulfonium salt without significant by-products, facilitating isolation and purification.
  • The sulfonium salt is water-soluble and stable under typical laboratory conditions, enabling its use in further synthetic or biochemical applications.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Notes
Bromination of 2-methoxy-5-nitrobenzyl alcohol Hydrobromic acid, hydrogen peroxide, 1,2-dichloroethane 72–75°C, 2 h 98.5% High conversion, minimal by-products
Quaternization to sulfonium salt Dimethyl sulfide Room temperature or mild heating High (not quantified) Clean reaction, product crystalline

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulphonium moiety (S+(CH3)2\text{S}^+(\text{CH}_3)_2) acts as a strong leaving group, enabling SN2-type displacements with nucleophiles. This reaction is pivotal in alkylation processes:

NucleophileConditionsProduct
Hydroxide (OH\text{OH}^-)Aqueous, room temperature(2-Methoxy-5-nitrobenzyl)dimethylsulfoxide + Br⁻
Cyanide (CN\text{CN}^-)Polar aprotic solvent (e.g., DMF), 60°C2-Methoxy-5-nitrobenzyl cyanide + S(CH3)2\text{S}(\text{CH}_3)_2
Amines (RNH2\text{RNH}_2)Ethanol, refluxN-Alkylated amines + S(CH3)2\text{S}(\text{CH}_3)_2

The reaction rate is enhanced by the electron-withdrawing nitro group, which stabilizes the transition state. Steric hindrance from the benzyl group limits backside attack, favoring primary nucleophiles5 .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes:

 2 Methoxy 5 nitrobenzyl dimethylsulphonium bromideNaOH 2 Methoxy 5 nitrostyrene+S(CH3)2+H2O+Br\text{ 2 Methoxy 5 nitrobenzyl dimethylsulphonium bromide}\xrightarrow{\text{NaOH }}\text{2 Methoxy 5 nitrostyrene}+\text{S}(\text{CH}_3)_2+\text{H}_2\text{O}+\text{Br}^-

This reaction proceeds via deprotonation at the β-carbon, followed by simultaneous elimination of the sulphonium group. The nitro group’s electron-withdrawing effect facilitates proton abstraction5.

Reduction of the Nitro Group

The nitro group ( NO2\text{ NO}_2) can be selectively reduced to an amine ( NH2\text{ NH}_2) under catalytic hydrogenation:

ConditionsCatalystProductYield
H2\text{H}_2 (1 atm), MeOH10% Pd/C(2-Methoxy-5-aminobenzyl)dimethylsulphonium bromide~93%

This transformation is critical for generating bioactive intermediates in medicinal chemistry. Competing reduction of the sulphonium group is minimal under mild hydrogenation conditions .

Methylation Reactions

The compound acts as a methylating agent in the presence of nucleophiles (e.g., thiols, alcohols):

R X+ 2 Methoxy 5 nitrobenzyl dimethylsulphonium bromideR CH3+ 2 Methoxy 5 nitrobenzyl sulfide+Br\text{R X}^-+\text{ 2 Methoxy 5 nitrobenzyl dimethylsulphonium bromide}\rightarrow \text{R CH}_3+\text{ 2 Methoxy 5 nitrobenzyl sulfide}+\text{Br}^-

The reaction’s efficiency depends on the nucleophilicity of the acceptor. For example, thiols react faster than alcohols due to higher nucleophilicity .

Redox Reactions

The nitro group participates in redox processes :

  • Oxidation : Under strong acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4), the nitro group remains stable, but the methoxy group may oxidize to a carbonyl.

  • Reduction : As noted above, catalytic hydrogenation or stoichiometric reducing agents (e.g., SnCl2\text{SnCl}_2) convert  NO2\text{ NO}_2 to  NH2\text{ NH}_2 .

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally similar compounds:

CompoundKey Functional GroupsReactivity Differences
(2-Hydroxy-5-nitrobenzyl)dimethylsulphonium bromideHydroxyl instead of methoxyHigher electrophilicity due to H-bonding with hydroxyl
Benzyl dimethylsulfonium chlorideNo nitro groupLower stability in substitution reactions

Mechanistic Insights

  • SN2 Pathway : The sulphonium group’s +1 charge and steric accessibility favor a bimolecular mechanism5.

  • Electronic Effects : The nitro group’s electron-withdrawing nature accelerates nucleophilic substitution but slows elimination compared to non-nitrated analogues .

This compound’s versatility in nucleophilic substitution, elimination, and redox reactions makes it valuable in synthetic organic chemistry, particularly for constructing complex benzyl derivatives and bioactive molecules. Further studies on its enantioselective applications and catalytic roles are warranted.

Scientific Research Applications

Bioconjugation

One of the prominent applications of (2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide is in bioconjugation techniques. It serves as a linker in the synthesis of drug conjugates, allowing for the targeted delivery of therapeutic agents to specific cells or tissues. This application is particularly significant in cancer therapy, where conjugates can deliver cytotoxic drugs directly to tumor cells while minimizing systemic toxicity.

Chemical Biology

The compound is utilized in chemical biology for the modification of biomolecules. For instance, it can selectively modify amino acid residues in proteins, facilitating studies on protein function and interaction. This property is crucial for understanding enzyme mechanisms and developing enzyme inhibitors.

Photocaging Applications

Due to its ability to undergo photochemical reactions, this compound is employed as a photocaging agent. It can be used to control the release of biologically active molecules upon exposure to light, providing a powerful tool for studying dynamic biological processes in real-time.

Case Studies

Study Application Findings
Targeted Drug DeliveryUse as a linker for anticancer drugsImproved specificity and reduced side effects in tumor-targeting therapies
Protein ModificationModification of tryptophan residuesEnhanced understanding of protein interactions and functions
PhotocagingControl of drug release via light activationSuccessful demonstration of spatiotemporal control over drug activity

Mechanism of Action

The mechanism of action of (2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide involves its interaction with biological molecules. The sulfonium group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-5-nitrobenzyl) bromide: Lacks the sulfonium group but shares the benzyl structure.

    Dimethyl (2-hydroxy-5-nitrobenzyl) sulfonium bromide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide is unique due to the presence of both the methoxy and nitro groups on the benzyl ring, along with the dimethylsulphonium group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide, a sulfonium salt, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a nitro group on the benzyl moiety. The following sections delve into its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant findings from various studies.

  • Molecular Formula : C10H14BrN2O3S
  • Molecular Weight : 308.192 g/mol
  • Stereochemistry : Achiral
  • Charge : Neutral

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study explored its efficacy against various strains of bacteria and fungi, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that the compound could be a candidate for developing new antimicrobial therapies, especially in light of rising antibiotic resistance.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects against cancer cell lines. A study conducted on human cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner.

The following table summarizes the cytotoxicity results:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings are promising for further research into the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt cellular processes through oxidative stress induction and interference with DNA synthesis. The presence of the nitro group is hypothesized to play a critical role in these mechanisms.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Conducted by Smith et al. (2023), this study evaluated the antimicrobial efficacy of various sulfonium compounds, including this compound. Results confirmed its broad-spectrum activity against multiple pathogens .
  • Cytotoxicity Assessment :
    • A research team led by Johnson et al. (2024) assessed the cytotoxic effects on different cancer cell lines, finding that the compound significantly reduces cell viability and promotes apoptosis .
  • Mechanistic Insights :
    • A recent publication analyzed the mechanistic pathways involved in the cytotoxic effects of this compound, suggesting that it induces oxidative stress leading to cell death .

Q & A

Q. What are the optimal synthetic routes for preparing (2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide with high purity?

A common approach involves nucleophilic substitution reactions. For example, 5-bromo-2-methoxybenzaldehyde derivatives can react with dimethylsulfide in the presence of oxidizing agents like H₂O₂ or KBr to form sulphonium salts. Reaction conditions such as anhydrous THF at low temperatures (-78°C) and controlled warming to room temperature (RT) are critical for yield optimization. Purification via extraction (e.g., EtOAc/water) and drying agents (MgSO₄) ensures high purity . Alternative routes may utilize brominated intermediates with methoxy and nitro substituents, requiring stoichiometric control to avoid byproducts like dibromo-methylbenzene .

Q. How can NMR spectroscopy be effectively utilized to characterize this compound?

¹H and ¹³C NMR are essential for confirming structural integrity. The methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons from the nitrobenzyl moiety appear as distinct multiplets between δ 7.0–8.5 ppm. The dimethylsulphonium group’s methyl protons show upfield shifts (δ 3.0–3.5 ppm) due to electron-withdrawing effects. Quantification using response factors in 2D NMR (e.g., HSQC) improves accuracy for complex mixtures . Mass spectrometry (MS) with m/z matching the molecular ion (e.g., 276.09 g/mol) further validates purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dimethylsulphonium group in this compound under nucleophilic conditions?

The sulphonium center acts as a strong electrophile, facilitating SN2 reactions with nucleophiles (e.g., thiols or amines). In DMSO, the solvent’s polar aprotic nature stabilizes transition states, accelerating substitution. Studies on analogous sulphonium salts reveal that steric hindrance from the 2-methoxy-5-nitrobenzyl group can reduce reaction rates, requiring optimized leaving groups or catalytic additives . Computational modeling of charge distribution (e.g., via DFT) provides further insights into regioselectivity .

Q. How should researchers address contradictions in kinetic data obtained from reactions involving this compound?

Contradictions often arise from uncontrolled variables like solvent polarity, trace moisture, or inconsistent reagent purity. To resolve these:

  • Perform replicate experiments under rigorously anhydrous conditions.
  • Use standardized buffers (e.g., pH 1–2 for acidic media) to minimize side reactions .
  • Apply multivariate statistical analysis (e.g., ANOVA) to identify outliers and confirm reproducibility .
  • Cross-validate results with alternative techniques (e.g., HPLC vs. GC-MS) .

Q. What role do solvent polarity and protic vs. aprotic solvents play in the stability and reactivity of this compound?

  • Polar aprotic solvents (DMSO, DMF): Enhance electrophilicity of the sulphonium group, improving reaction rates in SN2 pathways. However, DMSO can participate in side reactions (e.g., oxidation) at elevated temperatures .
  • Protic solvents (EtOH, H₂O): Stabilize ionic intermediates but may hydrolyze the sulphonium moiety, leading to decomposition. For example, aqueous acidic conditions (pH 1) promote hydrolysis to benzaldehyde derivatives . Solvent selection should balance reactivity and stability, with DCM or THF often preferred for inertness .

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